molecular formula C24H22 B12687183 1,3-Bis(1-(methylphenyl)ethenyl)benzene CAS No. 125025-98-1

1,3-Bis(1-(methylphenyl)ethenyl)benzene

Cat. No.: B12687183
CAS No.: 125025-98-1
M. Wt: 310.4 g/mol
InChI Key: BPOKXOUKXFUPBU-UHFFFAOYSA-N
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Description

1,3-Bis(1-(methylphenyl)ethenyl)benzene is an organic compound with the molecular formula C24H22 It is a derivative of benzene, where two methylphenyl groups are attached to the benzene ring through ethenyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1-(methylphenyl)ethenyl)benzene typically involves the reaction of benzene derivatives with appropriate ethenylating agents. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-(methylphenyl)ethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1-(methylphenyl)ethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acids (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

1,3-Bis(1-(methylphenyl)ethenyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(1-(methylphenyl)ethenyl)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(1-(methylphenyl)ethenyl)benzene stands out due to its unique structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

125025-98-1

Molecular Formula

C24H22

Molecular Weight

310.4 g/mol

IUPAC Name

1,3-bis[1-(2-methylphenyl)ethenyl]benzene

InChI

InChI=1S/C24H22/c1-17-10-5-7-14-23(17)19(3)21-12-9-13-22(16-21)20(4)24-15-8-6-11-18(24)2/h5-16H,3-4H2,1-2H3

InChI Key

BPOKXOUKXFUPBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=C)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3C

Origin of Product

United States

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